molecular formula C9H9N3O4 B1198662 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile CAS No. 6281-75-0

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile

Cat. No.: B1198662
CAS No.: 6281-75-0
M. Wt: 223.19 g/mol
InChI Key: FDZPYSHPLURJEA-UHFFFAOYSA-N
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Description

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is an organic compound with the molecular formula C₉H₁₀N₂O₂ It is a derivative of nicotinonitrile and features a hydroxyl group, a methoxymethyl group, and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile typically involves the reaction of 2-hydroxy-6-methylnicotinonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted nicotinonitrile derivatives.

Scientific Research Applications

2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and methoxymethyl groups play a crucial role in its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed biological effects.

Comparison with Similar Compounds

  • 2-Hydroxy-6-methylnicotinonitrile
  • 2-Methoxy-4-methoxymethyl-6-methylnicotinonitrile
  • 2-Ethoxy-4-methoxymethyl-6-methylnicotinonitrile

Comparison: 2-Hydroxy-4-methoxymethyl-6-methylnicotinonitrile is unique due to the presence of both hydroxyl and methoxymethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

4-(methoxymethyl)-6-methyl-5-nitro-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O4/c1-5-8(12(14)15)7(4-16-2)6(3-10)9(13)11-5/h4H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZPYSHPLURJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=O)N1)C#N)COC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90211921
Record name 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6281-75-0
Record name 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006281750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5867
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methyl-3-nitro-4-methoxymethyl-5-cyano-6-oxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90211921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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